N-(5-morpholinopyridin-2-yl)acetamide
Description
Properties
CAS No. |
909570-15-6 |
|---|---|
Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N-(5-morpholin-4-ylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C11H15N3O2/c1-9(15)13-11-3-2-10(8-12-11)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3,(H,12,13,15) |
InChI Key |
ABHBSTNFIZLRTD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC=C(C=C1)N2CCOCC2 |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)N2CCOCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
2.1 Structural Comparisons
The table below highlights structural differences and similarities between N-(5-morpholinopyridin-2-yl)acetamide and key analogs:
- Key Observations: Morpholino vs. Halogen/Methoxy Groups: The morpholino group in the target compound provides steric bulk and polarity, contrasting with electron-withdrawing groups (e.g., cyano, chloro) in analogs like those in and . This may enhance solubility but reduce membrane permeability compared to lipophilic substituents. Pyridine vs. Pyridazinone Cores: Pyridazinone-based analogs (e.g., FPR2 agonists in ) exhibit distinct binding profiles due to their fused heterocyclic systems, which are absent in the target compound.
Enzyme Inhibition
- MAO-B and Cholinesterase Inhibitors: N-[5-(Acetyloxy)quinoxalin-7-yl]acetamide (IC₅₀ = 0.028 mM for MAO-A) demonstrates the acetamide scaffold's role in enzyme inhibition. The target compound’s morpholino group may similarly modulate selectivity for monoamine oxidases or cholinesterases.
- Antiviral Activity: Pyridine-acetamide derivatives like 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide bind to SARS-CoV-2 main protease with strong affinity (−22 kcal/mol) via interactions with HIS163 and ASN142 .
Receptor Modulation
- FPR2 Agonists: Pyridazinone-acetamide hybrids in activate FPR2, a GPCR involved in inflammation. The target compound lacks the pyridazinone core but retains the acetamide linker, suggesting possible divergence in receptor specificity.
2.3 Physicochemical and Crystallographic Properties
- Crystal Packing: Meta-substituted trichloro-acetamides (e.g., 3-ClC₆H₄NH-CO-CCl₃) form monoclinic crystals with lattice constants influenced by electron-withdrawing groups . The morpholino group’s size and polarity may lead to distinct packing patterns compared to smaller substituents like methyl or chloro.
- Solubility: Morpholino-containing compounds generally exhibit higher aqueous solubility than halogenated analogs due to the oxygen and nitrogen atoms in the morpholine ring.
Preparation Methods
Starting Materials
- 5-chloropyridin-2-amine or 5-halopyridin-2-amine derivatives serve as the pyridine core.
- Morpholine acts as the nucleophile to substitute the halogen at the 5-position.
- Acetylating agents such as acetic anhydride or acetyl chloride are used for acetamide formation.
Stepwise Preparation
Step 1: Substitution of Halogen with Morpholine
- The 5-halopyridin-2-amine is reacted with morpholine under mild heating conditions.
- Solvents such as polar aprotic solvents (e.g., dimethylformamide, acetonitrile) facilitate the nucleophilic substitution.
- Reaction temperatures typically range from room temperature to 80°C.
- The reaction proceeds via displacement of the halogen by the morpholine nitrogen, yielding 5-morpholinopyridin-2-amine.
Step 2: Acetylation to Form N-(5-morpholinopyridin-2-yl)acetamide
- The free amino group at the 2-position of the pyridine ring is acetylated.
- Acetylation is commonly carried out using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize the acid by-products.
- The reaction is typically performed at 0–25°C to control the rate and avoid side reactions.
- After completion, the product is isolated by crystallization or extraction.
Representative Experimental Procedure
| Step | Reagents and Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 5-chloropyridin-2-amine + morpholine; solvent: acetonitrile; temp: 25–80°C; time: 4–6 h | Nucleophilic aromatic substitution of chlorine by morpholine | Formation of 5-morpholinopyridin-2-amine intermediate |
| 2 | Intermediate + acetic anhydride; base: pyridine; temp: 0–25°C; time: 1–3 h | Acetylation of amino group | Formation of this compound |
Purification and Characterization
- The crude product is purified by recrystallization from suitable solvents such as ethanol or ethyl acetate.
- Chromatographic techniques (e.g., column chromatography) may be employed for higher purity.
- Characterization is typically performed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution patterns.
- Mass spectrometry (MS) for molecular weight confirmation.
- High-Performance Liquid Chromatography (HPLC) for purity assessment.
Research Findings and Optimization
- Solvent choice significantly affects reaction efficiency. Polar aprotic solvents enhance nucleophilic substitution rates.
- Temperature control is crucial during acetylation to prevent over-acetylation or degradation.
- Use of excess morpholine can drive the substitution reaction to completion.
- The reaction time for substitution is typically 4–6 hours, while acetylation is faster, around 1–3 hours.
- Salt formation of the final compound (e.g., hydrochloride salt) can improve solubility and stability for pharmaceutical applications, as suggested by related pyridine derivatives studies.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Substitution Temperature | 25–80°C | Higher temperatures increase substitution rate but may cause side reactions |
| Substitution Solvent | Acetonitrile, DMF | Polar aprotic solvents preferred |
| Morpholine Equivalents | 1.1–2.0 eq | Excess morpholine favors complete substitution |
| Acetylation Temperature | 0–25°C | Lower temp controls reaction rate |
| Acetylation Reagent | Acetic anhydride or acetyl chloride | Acetic anhydride preferred for mild conditions |
| Reaction Time (Substitution) | 4–6 hours | Sufficient for complete conversion |
| Reaction Time (Acetylation) | 1–3 hours | Shorter reaction time to avoid side products |
Q & A
Q. Q1. What are the recommended synthetic routes for N-(5-morpholinopyridin-2-yl)acetamide, and how can purity be ensured?
Methodological Answer: The synthesis typically involves a multi-step process, including:
- Condensation reactions between morpholine-containing pyridine precursors and acetylating agents (e.g., acetic anhydride or acetyl chloride) under controlled pH and temperature .
- Purification via column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures to isolate the target compound.
- Purity validation using HPLC (>95% purity) and LC-MS to confirm molecular weight .
Q. Q2. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify substituent positions on the pyridine and morpholine rings .
- Infrared Spectroscopy (IR) : Identification of amide C=O stretching (~1650–1700 cm) and morpholine C-N vibrations .
- X-ray Crystallography : For unambiguous confirmation of 3D structure, if single crystals are obtainable .
Q. Q3. What preliminary biological assays are suitable for screening this compound’s activity?
Methodological Answer:
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition studies : Fluorescence-based assays targeting kinases or proteases, given the compound’s acetamide and morpholine motifs .
- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer: Discrepancies may arise from:
- Purity variations : Re-test compounds using HPLC and NMR to exclude impurities .
- Assay conditions : Standardize protocols (e.g., pH, temperature, cell passage number) across labs .
- Structural analogs : Compare results with closely related compounds (e.g., N-(5-chloro-pyridin-2-yl)acetamide) to identify substituent-specific effects .
Q. Q5. What strategies optimize the synthetic yield of this compound in large-scale reactions?
Methodological Answer:
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance reaction efficiency .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .
- Reaction monitoring : Employ in-situ FTIR or TLC to track intermediate formation and adjust conditions dynamically .
Q. Q6. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding to kinases or GPCRs, focusing on the morpholine ring’s role in hydrogen bonding .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify critical residues .
- QSAR studies : Correlate substituent electronegativity (e.g., morpholine vs. thiomorpholine) with activity trends .
Q. Q7. What advanced analytical methods are used to study degradation products under oxidative conditions?
Methodological Answer:
Q. Q8. How does structural modification of the morpholine ring impact physicochemical properties?
Methodological Answer:
- LogP measurements : Compare lipophilicity of morpholine vs. thiomorpholine or piperidine analogs .
- Solubility assays : Use shake-flask methods to assess aqueous solubility changes with ring substitution .
- Thermal stability : DSC/TGA to evaluate melting points and decomposition profiles .
Q. Q9. What methodologies validate the compound’s selectivity for specific biological targets?
Methodological Answer:
- Kinome-wide profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to assess off-target effects .
- CRISPR-Cas9 knockout models : Validate target dependency in cell lines lacking the putative target .
- SPR biosensing : Quantify binding kinetics (K, K/K) for target vs. non-target proteins .
Q. Q10. How can researchers design analogs to improve metabolic stability without compromising activity?
Methodological Answer:
- Metabolic soft spot identification : Incubate with liver microsomes and use LC-MS to detect vulnerable sites (e.g., morpholine ring oxidation) .
- Isosteric replacement : Substitute labile groups (e.g., morpholine → tetrahydropyran) while retaining H-bonding capacity .
- Prodrug strategies : Introduce ester or carbamate moieties to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
